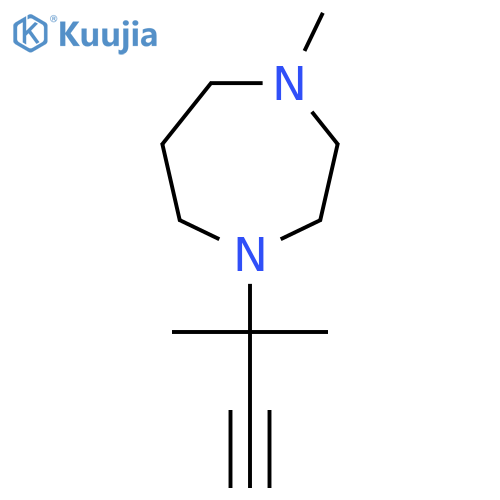

Cas no 451494-52-3 (1-Methyl-4-(2-methylbut-3-yn-2-yl)-1,4-diazepane)

1-Methyl-4-(2-methylbut-3-yn-2-yl)-1,4-diazepane 化学的及び物理的性質

名前と識別子

-

- 1-methyl-4-(2-methylbut-3-yn-2-yl)-1,4-diazepane

- 451494-52-3

- EN300-1614862

- 1-Methyl-4-(2-methylbut-3-yn-2-yl)-1,4-diazepane

-

- インチ: 1S/C11H20N2/c1-5-11(2,3)13-8-6-7-12(4)9-10-13/h1H,6-10H2,2-4H3

- InChIKey: PJRYCJRCSIJIGL-UHFFFAOYSA-N

- ほほえんだ: N1(C(C#C)(C)C)CCN(C)CCC1

計算された属性

- せいみつぶんしりょう: 180.162648646g/mol

- どういたいしつりょう: 180.162648646g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 211

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.1

- トポロジー分子極性表面積: 6.5Ų

1-Methyl-4-(2-methylbut-3-yn-2-yl)-1,4-diazepane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1614862-1.0g |

1-methyl-4-(2-methylbut-3-yn-2-yl)-1,4-diazepane |

451494-52-3 | 1g |

$728.0 | 2023-06-04 | ||

| Enamine | EN300-1614862-0.1g |

1-methyl-4-(2-methylbut-3-yn-2-yl)-1,4-diazepane |

451494-52-3 | 0.1g |

$640.0 | 2023-06-04 | ||

| Enamine | EN300-1614862-0.5g |

1-methyl-4-(2-methylbut-3-yn-2-yl)-1,4-diazepane |

451494-52-3 | 0.5g |

$699.0 | 2023-06-04 | ||

| Enamine | EN300-1614862-1000mg |

1-methyl-4-(2-methylbut-3-yn-2-yl)-1,4-diazepane |

451494-52-3 | 1000mg |

$628.0 | 2023-09-23 | ||

| Enamine | EN300-1614862-2500mg |

1-methyl-4-(2-methylbut-3-yn-2-yl)-1,4-diazepane |

451494-52-3 | 2500mg |

$1230.0 | 2023-09-23 | ||

| Enamine | EN300-1614862-10000mg |

1-methyl-4-(2-methylbut-3-yn-2-yl)-1,4-diazepane |

451494-52-3 | 10000mg |

$2701.0 | 2023-09-23 | ||

| Enamine | EN300-1614862-5.0g |

1-methyl-4-(2-methylbut-3-yn-2-yl)-1,4-diazepane |

451494-52-3 | 5g |

$2110.0 | 2023-06-04 | ||

| Enamine | EN300-1614862-10.0g |

1-methyl-4-(2-methylbut-3-yn-2-yl)-1,4-diazepane |

451494-52-3 | 10g |

$3131.0 | 2023-06-04 | ||

| Enamine | EN300-1614862-2.5g |

1-methyl-4-(2-methylbut-3-yn-2-yl)-1,4-diazepane |

451494-52-3 | 2.5g |

$1428.0 | 2023-06-04 | ||

| Enamine | EN300-1614862-5000mg |

1-methyl-4-(2-methylbut-3-yn-2-yl)-1,4-diazepane |

451494-52-3 | 5000mg |

$1821.0 | 2023-09-23 |

1-Methyl-4-(2-methylbut-3-yn-2-yl)-1,4-diazepane 関連文献

-

1. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599

-

Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539

-

Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226

-

Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938

-

Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980

1-Methyl-4-(2-methylbut-3-yn-2-yl)-1,4-diazepaneに関する追加情報

Professional Introduction to Compound with CAS No. 451494-52-3 and Product Name: 1-Methyl-4-(2-methylbut-3-yn-2-yl)-1,4-diazepane

The compound with the CAS number 451494-52-3 and the product name 1-Methyl-4-(2-methylbut-3-yn-2-yl)-1,4-diazepane represents a significant advancement in the field of chemical and pharmaceutical research. This compound belongs to a class of heterocyclic molecules that have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The unique structural features of this molecule, particularly its incorporation of a propargyl group and a methyl-substituted butynyl moiety, contribute to its distinctive chemical properties and biological interactions.

Recent studies have highlighted the importance of 1,4-diazepane derivatives in medicinal chemistry. These compounds are known for their ability to modulate various biological pathways, making them promising candidates for the development of new drugs. The presence of a methyl group at the 1-position and a propargyl-substituted butynyl group at the 4-position in 1-Methyl-4-(2-methylbut-3-yn-2-yl)-1,4-diazepane introduces additional functional sites that can be exploited for further chemical modifications and biological evaluations.

The propargyl group (–C≡CH) in this molecule is particularly noteworthy, as it can participate in various chemical reactions such as alkylation, coupling reactions, and cycloadditions. These reactions are often employed in synthetic organic chemistry to introduce new functional groups or to construct complex molecular architectures. The methylbut-3-ynyl moiety further enhances the compound's reactivity, providing multiple sites for interaction with biological targets.

In the realm of pharmaceutical research, 1-Methyl-4-(2-methylbut-3-yn-2-yl)-1,4-diazepane has shown potential in several areas. For instance, its structural motif is reminiscent of known bioactive molecules that interact with neurotransmitter receptors, ion channels, and enzymes. This suggests that the compound may exhibit pharmacological effects relevant to central nervous system disorders, cardiovascular diseases, and other metabolic conditions. Preliminary in vitro studies have indicated that this compound exhibits moderate affinity for certain receptor families, warranting further investigation.

The synthesis of 1-Methyl-4-(2-methylbut-3-yn-2-yl)-1,4-diazepane involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Key steps include the formation of the diazepane ring system followed by functionalization at the 4-position with the propargyl-substituted butynyl group. Advances in catalytic methods and green chemistry principles have enabled more efficient synthetic routes, reducing waste and improving scalability.

One of the most exciting aspects of this compound is its potential for derivatization. By modifying either the methyl group or the propargyl group, researchers can generate a library of analogs with tailored biological properties. Such libraries are invaluable for structure/activity relationship (SAR) studies, allowing scientists to dissect the contributions of different structural elements to overall pharmacological activity. This approach is particularly useful in identifying lead compounds for further development into novel therapeutics.

The computational modeling of 1-Methyl-4-(2-methylbut-3-yn-2-yl)-1,4-diazepane has provided valuable insights into its interactions with biological targets. Molecular docking studies have been conducted using various receptor models to predict binding affinities and identify key interaction points. These simulations have helped rationalize experimental observations and guide the design of more potent derivatives. Additionally, quantum mechanical calculations have been employed to understand the electronic structure and reactivity of the molecule.

From a regulatory perspective, ensuring compliance with Good Manufacturing Practices (GMP) is crucial for any pharmaceutical candidate like 1-Methyl-4-(2-methylbut-3-yn-2-yl)-1,4-diazepane. Quality control measures must be implemented at every stage of production to guarantee consistency and safety. Analytical techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are routinely used to confirm purity and identity.

The future prospects for 451494-52-3 and its derivatives are promising. Ongoing research aims to explore its pharmacological profile in greater detail through both preclinical and clinical studies. Collaborations between academic institutions and pharmaceutical companies are fostering innovation in this area, leading to faster translation of laboratory findings into potential therapies for human diseases.

In conclusion, 45149452_3 represents a significant contribution to the chemical pharmacology landscape due to its unique structural features and potential biological activities。 The combination of advanced synthetic methodologies, computational modeling,and rigorous quality control ensures that this compound remains at forefrontof medicinal chemistry research。 As our understanding continuesto evolve, so too willthe applicationsand therapeutic possibilitiesof such innovative molecules。

451494-52-3 (1-Methyl-4-(2-methylbut-3-yn-2-yl)-1,4-diazepane) 関連製品

- 2308485-22-3((3R)-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methoxypentanoylpiperidine-3-carboxylic acid)

- 1338493-80-3(2-(((tert-Butoxycarbonyl)amino)methyl)-3,3-dimethylbutanoic acid)

- 475271-62-6(4-O-Des(difluoromethyl) Roflumilast)

- 14348-75-5(2,7-Dibromo-9-fluorenone)

- 1805389-25-6(3-Chloro-5-(difluoromethyl)-4-hydroxypyridine-2-acetonitrile)

- 313480-22-7(1-methyl-3-nitro-4-{[(oxolan-2-yl)methyl]amino}-1,2-dihydroquinolin-2-one)

- 2227802-14-2((2S)-4-(2,6-dimethylphenyl)butan-2-ol)

- 1177322-23-4(2-(Thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethan-1-amine hydrochloride)

- 2228829-25-0(3-2-(dimethylamino)-4-methyl-1,3-thiazol-5-yl-1,2-oxazol-5-amine)

- 89401-58-1(4-Thiazolecarboxamide, N-methyl-2-(4-pyridinyl)-)